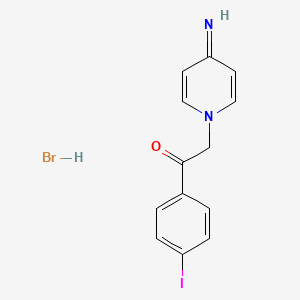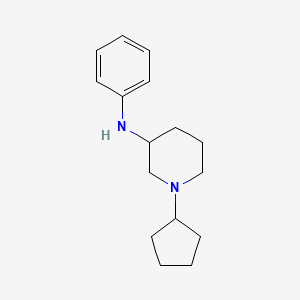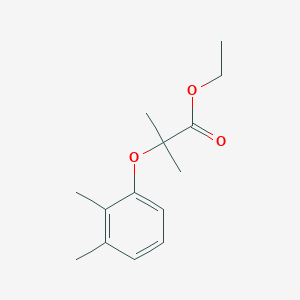
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide, also known as IPP-EtOH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This molecule is a synthetic derivative of pyridine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the binding of the molecule to the sigma-1 receptor, which leads to the modulation of ion channel activity. This results in the inhibition of neurotransmitter release and the reduction of neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and may have potential applications in the treatment of epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this molecule.
Future Directions
There are several future directions for research involving 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in neuroscience research.
Synthesis Methods
The synthesis of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the reaction of 4-iodoacetophenone with 4-aminopyridine in the presence of a reducing agent. The resulting product is then treated with hydrobromic acid to obtain the final compound. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has been studied extensively for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. This compound has also been shown to modulate the activity of ion channels, particularly the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Properties
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-iodophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O.BrH/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRMMVACGLXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N)C=C2)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
